Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide
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Overview
Description
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C6H4BClF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide can be synthesized through the reaction of 3-chloro-5-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like methanol or water. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., methanol, water).
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action for potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
Uniqueness
The presence of the 3-chloro-5-hydroxyphenyl group in this compound imparts unique reactivity and selectivity in coupling reactions, making it particularly useful for synthesizing specific biaryl compounds .
Properties
IUPAC Name |
potassium;(3-chloro-5-hydroxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMTSYOACSEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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